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For Immediate Release

BEIJING – November 5, 2025 – Shouyao Holdings (Beijing) Co., Ltd. today released a

comprehensive guide on the cross-reactivity profile of its potent second-generation anaplastic

lymphoma kinase (ALK) inhibitor, Conteltinib (CT-707). This guide, intended for researchers,

scientists, and drug development professionals, provides a detailed comparison of Conteltinib
with other ALK inhibitors, supported by available preclinical data.

Conteltinib is a multi-kinase inhibitor that has demonstrated significant activity against ALK,

Focal Adhesion Kinase (FAK), and Pyk2.[1][2] In enzymatic assays, Conteltinib has been

shown to be approximately 10-fold more potent than the first-generation ALK inhibitor,

crizotinib, against wild-type ALK.[3] Furthermore, it exhibits inhibitory activity against a range of

crizotinib-resistant ALK mutations, including L1196M, G1202R, F1174L, G1269S, and R1275Q.

[3]

Kinase Inhibition Profile of Conteltinib
Conteltinib's primary targets are ALK, FAK, and Pyk2. A key preclinical study reported a half-

maximal inhibitory concentration (IC50) of 1.6 nM for FAK in an in vitro kinase assay.[1][2][4]

While a comprehensive public kinome scan detailing its activity against a broad panel of

kinases is not available, its known targets are summarized below.
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Target Kinase IC50 (nM) Reference

FAK 1.6 [1][2][4]

ALK Data not publicly available

Pyk2 Data not publicly available

Conteltinib has also shown efficacy in overcoming resistance to first-generation ALK inhibitors

by targeting several known ALK resistance mutations.[3]

Comparison with Other ALK Kinase Inhibitors
The landscape of ALK inhibitors has evolved to include multiple generations, each with a

distinct selectivity profile. A direct comparison of the cross-reactivity profiles of these inhibitors

is crucial for understanding their potential off-target effects and clinical utility.
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Inhibitor Generation Primary Target(s)
Known Off-Targets
/ Cross-Reactivities

Conteltinib Second ALK, FAK, Pyk2

Further kinome-wide

data not publicly

available.[1][2][3]

Crizotinib First ALK, MET, ROS1
Highly selective for its

primary targets.[5][6]

Alectinib Second ALK
Highly selective for

ALK.[7]

Brigatinib Second ALK, ROS1

Potently inhibits

ROS1, FLT3, and a

mutant variant of

EGFR.[8][9] In a panel

of 289 kinases, only

11 were inhibited with

IC50 values < 10 nM.

[8]

Lorlatinib Third ALK, ROS1

Designed to penetrate

the central nervous

system and overcome

most known ALK

resistance mutations.

[10]

Experimental Protocols
Detailed experimental protocols for the kinase assays used to characterize Conteltinib are not

publicly available. However, a general methodology for in vitro kinase inhibition assays is

described below.

General Protocol for In Vitro Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence-based assay to determine the IC50 of an inhibitor

against a specific kinase.
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Reagent Preparation:

Prepare a stock solution of the test inhibitor (e.g., Conteltinib) in 100% DMSO.

Prepare a serial dilution of the inhibitor in assay buffer.

Prepare a solution of the target kinase and its specific substrate in assay buffer.

Prepare an ATP solution in assay buffer.

Assay Procedure:

Add the diluted inhibitor solutions to the wells of a microplate.

Add the kinase/substrate solution to each well.

Initiate the kinase reaction by adding the ATP solution to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60

minutes).

Stop the reaction by adding a detection reagent that quantifies the amount of

phosphorylated substrate.

Data Analysis:

Measure the signal (e.g., fluorescence) in each well using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a

DMSO control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.
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To illustrate the biological context and experimental design, the following diagrams are

provided.
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Caption: Simplified ALK signaling pathway and the inhibitory action of Conteltinib.
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Caption: General experimental workflow for kinase inhibitor profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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